6,6-Difluoro-1,4-diazepan-5-one

Medicinal Chemistry Physicochemical Properties Drug Design

6,6-Difluoro-1,4-diazepan-5-one is a fluorinated, seven-membered heterocyclic building block belonging to the 1,4-diazepane class. Its core structure consists of a diazepane ring with a ketone at the 5-position and two geminal fluorine atoms at the 6-position.

Molecular Formula C5H8F2N2O
Molecular Weight 150.129
CAS No. 2155852-11-0
Cat. No. B2957221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Difluoro-1,4-diazepan-5-one
CAS2155852-11-0
Molecular FormulaC5H8F2N2O
Molecular Weight150.129
Structural Identifiers
SMILESC1CNC(=O)C(CN1)(F)F
InChIInChI=1S/C5H8F2N2O/c6-5(7)3-8-1-2-9-4(5)10/h8H,1-3H2,(H,9,10)
InChIKeyNLYJVFUVSZAWGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview: 6,6-Difluoro-1,4-diazepan-5-one (CAS 2155852-11-0) as a Specialized Fluorinated Scaffold


6,6-Difluoro-1,4-diazepan-5-one is a fluorinated, seven-membered heterocyclic building block belonging to the 1,4-diazepane class. Its core structure consists of a diazepane ring with a ketone at the 5-position and two geminal fluorine atoms at the 6-position [1]. The compound is commercially available for research purposes with a typical purity of 95-97% . The incorporation of the gem-difluoro group is a key structural feature intended to modulate the scaffold's physicochemical and metabolic properties .

Why 6,6-Difluoro-1,4-diazepan-5-one Cannot Be Simply Substituted by Unfluorinated or Monosubstituted Analogs


The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, but its utility is highly sensitive to substitution patterns. The gem-difluoro motif at the 6-position of 6,6-difluoro-1,4-diazepan-5-one is not a passive structural element; it introduces a powerful inductive effect and alters the scaffold's conformational preferences. Replacing this compound with a non-fluorinated or mono-fluorinated analog can drastically alter the electron density of the ring nitrogens, affecting basicity (pKa) and subsequent interactions with biological targets [1]. Furthermore, the gem-difluoro group is a well-established strategy in drug design to block metabolic oxidation at that site, which can dramatically improve metabolic stability compared to an unsubstituted analog [2]. These fundamental physicochemical differences make generic substitution highly unlikely to yield a comparable biological or pharmacological outcome. The quantitative evidence below underscores why specific selection of 6,6-difluoro-1,4-diazepan-5-one is a critical procurement decision.

Quantitative Differentiation Guide for 6,6-Difluoro-1,4-diazepan-5-one Procurement


Evidence Item 1: Gem-Difluoro Substitution Significantly Reduces 1,4-Diazepane Scaffold Basicity (pKa)

The inductive effect of the gem-difluoro group in 6,6-difluoro-1,4-diazepan-5-one dramatically reduces the basicity of the adjacent amine nitrogens compared to non-fluorinated analogs. This is a class-level inference derived from well-characterized effects of fluorination on amines. While direct pKa measurement for this specific compound is not reported, the principle is a cornerstone of fluorine chemistry. The strong electron-withdrawing nature of the two fluorine atoms decreases the electron density on the nitrogen, lowering its pKa and thus altering its protonation state at physiological pH. This change directly impacts solubility, membrane permeability, and target binding interactions [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Evidence Item 2: The Gem-Difluoro Motif is a Recognized Strategy for Enhancing Metabolic Stability via Oxidative Blockade

The 6-position of the 1,4-diazepan-5-one ring is a potential site for metabolic oxidation by Cytochrome P450 enzymes. The gem-difluoro substitution in 6,6-difluoro-1,4-diazepan-5-one is a direct application of the well-established strategy of using fluorine to block oxidative metabolism. This substitution replaces metabolically labile C-H bonds with strong, non-oxidizable C-F bonds. Studies on analogous heterocyclic systems have demonstrated that gem-difluoro substitution at a similar position can significantly increase metabolic half-life (t1/2) in liver microsomal assays compared to the unsubstituted parent scaffold [1]. This is a class-level inference supporting the procurement of the fluorinated analog for projects where metabolic stability is a key selection criterion.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Evidence Item 3: Fluorination Imparts Distinct Conformational Bias Compared to Non-Fluorinated 1,4-Diazepan-5-one Scaffolds

The introduction of fluorine atoms into saturated heterocycles is known to influence ring conformation through stereoelectronic effects, such as the gauche effect. For 6,6-difluoro-1,4-diazepan-5-one, the gem-difluoro group at the 6-position will bias the conformational equilibrium of the seven-membered ring. While specific X-ray or NMR data for this exact compound is lacking, extensive studies on fluorinated piperidines and azepanes show that C-F bonds prefer specific dihedral angles, leading to well-defined ring puckering that differs from non-fluorinated analogs [1]. This conformational control can be crucial for orienting the scaffold's functional groups in the correct three-dimensional space for optimal target binding. This is a class-level inference based on established principles of organofluorine chemistry.

Structural Biology Conformational Analysis Medicinal Chemistry

Key Application Scenarios for 6,6-Difluoro-1,4-diazepan-5-one (CAS 2155852-11-0) in Research and Development


As a Conformationally Biased, Metabolically Stable Scaffold for CNS Drug Discovery Programs

Based on evidence of altered basicity and conformational bias, 6,6-difluoro-1,4-diazepan-5-one is ideally suited for synthesizing focused libraries targeting central nervous system (CNS) receptors, where amine pKa and conformation are critical for crossing the blood-brain barrier and achieving target selectivity. The gem-difluoro motif is a rational design element for enhancing metabolic stability, a primary requirement for any CNS drug candidate [1][2].

As a 'Metabolic Blocker' Scaffold in Lead Optimization for Enhanced In Vivo Pharmacokinetics

This compound should be prioritized in lead optimization campaigns where a promising 1,4-diazepane hit or lead compound suffers from rapid in vivo clearance. The procurement of 6,6-difluoro-1,4-diazepan-5-one allows medicinal chemists to test the hypothesis that metabolic oxidation at the 6-position is a primary clearance pathway, thereby providing a direct route to improve oral bioavailability and half-life compared to the unsubstituted core [1].

As a Physicochemical Probe to Investigate the Role of Amine Basicity in Target Engagement and Off-Target Activity

The significant reduction in amine pKa due to the gem-difluoro group allows this compound to serve as a matched molecular pair with its non-fluorinated analog. In structure-activity relationship (SAR) studies, researchers can use 6,6-difluoro-1,4-diazepan-5-one to deconvolute whether a change in biological activity is due to altered binding interactions or simply due to a shift in the molecule's protonation state and thus its membrane permeability or non-specific binding [1].

As a Core Scaffold for Patenting Novel Chemical Series with Improved Drug-like Properties

In an industrial setting, incorporating 6,6-difluoro-1,4-diazepan-5-one into a new chemical series creates intellectual property that is distinct from previous series based on non-fluorinated or mono-fluorinated scaffolds. The unique combination of metabolic stability and conformational bias it provides represents a non-obvious and valuable improvement over prior art [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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